ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate
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Overview
Description
“Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate” is a chemical compound with the CAS Number: 478063-89-7. It has a molecular weight of 307.36 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C17H22FNO3/c1-2-22-17(21)19-16(12-8-6-7-10-14(12)18)13-9-4-3-5-11-15(13)20/h6-8,10,13,16H,2-5,9,11H2,1H3,(H,19,21)
. This code provides a specific textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Chemical Properties and Reactions
Ethyl N-[(2-fluorophenyl)(2-oxocycloheptyl)methyl]carbamate is a compound that may be involved in various chemical reactions and processes, including those related to its synthesis, characterization, and potential applications in diverse fields such as agriculture, pharmaceuticals, and materials science. For example, the synthesis and characterization of related carbamate compounds have been explored to understand their chemical properties, reactivity, and potential uses in creating novel materials or as intermediates in the production of pharmaceuticals. Studies on carbamates, in general, have highlighted their importance in the development of herbicides, insecticides, and drugs due to their diverse biological activities and chemical functionalities (Tu Mei-ling, 2006).
Environmental and Food Safety
Research on ethyl carbamate (urethane) and related compounds has also focused on their presence in fermented food products and alcoholic beverages, where they are considered contaminants with potential carcinogenic risks. Efforts to prevent the accumulation of ethyl carbamate in such products have led to the exploration of physical, chemical, enzymatic, and metabolic engineering technologies. This includes studies on the formation, metabolism, and mitigation strategies to reduce ethyl carbamate levels in food and drinks, ensuring safety and compliance with health regulations (Xinrui Zhao et al., 2013).
Analytical Methods and Toxicity Studies
Furthermore, analytical methods have been developed for detecting carbamate insecticides and their metabolites, indicating the importance of monitoring these compounds in environmental and biological samples. Research in this area contributes to understanding the environmental impact and health risks associated with carbamate exposure, leading to better safety practices and regulatory policies (R. T. Krause, 1979).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . These statements provide guidance on measures to take to prevent or mitigate adverse effects.
Properties
IUPAC Name |
ethyl N-[(2-fluorophenyl)-(2-oxocycloheptyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO3/c1-2-22-17(21)19-16(12-8-6-7-10-14(12)18)13-9-4-3-5-11-15(13)20/h6-8,10,13,16H,2-5,9,11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUFZUFGJRFXKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C1CCCCCC1=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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